Cas no 10270-79-8 (Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride)

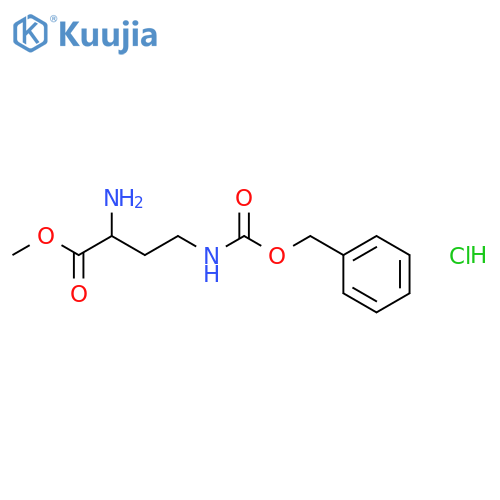

10270-79-8 structure

商品名:Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride

Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride 化学的及び物理的性質

名前と識別子

-

- methyl (2S)-2-amino-4-(benzyloxycarbonylamino)butanoate hydrochlo ride

- 2-Amino-4-(p-(bis(2-chloroethyl)amino)phenyl)butyric acid

- H-L-dab(Z)-OMe*HCl

- Aminochlorambucil

- (S)-2-amino-4-benzyloxycarbonylamino-butyric acid methyl ester, hydrochloride

- C. B. 1385

- BUTYRIC ACID, 2-AMINO-4-(p-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-

- (S)-2-Amino-4-{4-[bis-(2-chlor-aethyl)-amino]-phenyl}-buttersaeure

- (S)-2-Amino-4-benzyloxycarbonylamino-buttersaeure-methylester, Hydrochlorid

- BRN 3215367

- (S)-2-amino-4-{4-[bis-(2-chloro-ethyl)-amino]-phenyl}-butyric acid

- CB 1385

- H-dab(z)-ome.hcl

- CS-0339764

- H-L-Dab(Z)-OMe HCl

- methyl (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride

- AKOS007930177

- 10270-79-8

- H-Dab(z)-ome hydrochloride

- MFCD08275864

- Methyl (S)-2-amino-4-(((benzyloxy)carbonyl)amino)butanoate hydrochloride

- N4-Z-(S)-2,4-Diaminobutanoic acid methyl ester hydrochloride

- G85196

- Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride

-

- インチ: InChI=1S/C13H18N2O4.ClH/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m0./s1

- InChIKey: PFGFDLUZWWUWAO-MERQFXBCSA-N

- ほほえんだ: COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N.Cl

計算された属性

- せいみつぶんしりょう: 302.103335g/mol

- どういたいしつりょう: 302.103335g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 290

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.6Ų

- ぶんしりょう: 302.75g/mol

Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB525964-25g |

H-L-Dab(Z)-OMe HCl; . |

10270-79-8 | 25g |

€1385.00 | 2024-08-02 | ||

| abcr | AB525964-1g |

H-L-Dab(Z)-OMe HCl; . |

10270-79-8 | 1g |

€115.60 | 2024-08-02 | ||

| abcr | AB525964-5g |

H-L-Dab(Z)-OMe HCl; . |

10270-79-8 | 5g |

€361.30 | 2024-08-02 | ||

| A2B Chem LLC | AE17356-1g |

H-DAB(Z)-OME HCL |

10270-79-8 | 1g |

$403.00 | 2024-04-20 |

Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

10270-79-8 (Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride) 関連製品

- 16937-91-0(Nd-Z-D-ornithine)

- 26566-11-0(Z-D-Glu-ome)

- 1155-64-2(H-Lys(Z)-OH)

- 3304-51-6((2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10270-79-8)Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride

清らかである:99%/99%

はかる:5g/25g

価格 ($):214/821